(4α)-7-Dehydro-4,25-dihydroxycholesterol

Vitamin D3 metabolism Stereoselective synthesis CYP24A1 catabolism

This (4α)-configured oxysterol is the only direct synthetic precursor to 4α,25-Dihydroxy Vitamin D3—a metabolite exclusively undergoing glucuronidation and CYP24A1-mediated catabolism. Using the 4β-epimer leads to a different metabolic profile. Researchers probing CYP3A4 biomarker validation, SLOS oxysterol panels, or VDR coactivator recruitment must specify this 4α-epimer to avoid stereochemical misassignment. Ensures accurate dose-response in neurogenesis studies (2 µM vs. 5 µM).

Molecular Formula C₂₇H₄₄O₃
Molecular Weight 416.64
Cat. No. B1157164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4α)-7-Dehydro-4,25-dihydroxycholesterol
Synonyms(3β,4α)-Cholesta-5,7-diene-3,4,25-triol
Molecular FormulaC₂₇H₄₄O₃
Molecular Weight416.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4α)-7-Dehydro-4,25-dihydroxycholesterol – A Stereochemically Defined 7-DHC-Derived Triol for Vitamin D3 Intermediate Procurement


(4α)-7-Dehydro-4,25-dihydroxycholesterol, systematically named (3β,4α)-Cholesta-5,7-diene-3,4,25-triol (CAS: not publicly listed; molecular formula C₂₇H₄₄O₃, MW: 416.64), is a synthetic oxysterol belonging to the 7-dehydrocholesterol (7-DHC)-derived triol class [1]. It serves as a critical late-stage intermediate in the preparation of 4α,25-Dihydroxy Vitamin D3 (TRC product code D455010), a 4-hydroxylated metabolite of 25-hydroxyvitamin D3 implicated in alternative vitamin D metabolic pathways [2]. The compound features a stereospecific 4α-hydroxyl configuration vicinal to the 3β-hydroxyl, combined with the Δ5,7-conjugated diene system characteristic of provitamin D3 derivatives, and a 25-hydroxy substitution on the cholesterol side chain. This triple-functionalization pattern—4α-OH, Δ5,7-diene, and 25-OH—is what distinguishes it from simpler 7-DHC-derived oxysterols and from its 4β-epimer, enabling targeted synthesis of the 4α,25-dihydroxy vitamin D3 metabolite for structural biology and pharmacology studies of the vitamin D receptor (VDR) [2][3].

Why (4α)-7-Dehydro-4,25-dihydroxycholesterol Cannot Be Replaced by Its 4β-Epimer or Simpler 7-DHC Oxysterols


The stereochemistry at C-4 is not a minor structural nuance—it is a binary switch between two distinct vitamin D3 metabolite series with divergent metabolic fates. The (4α)-isomer is the exclusive synthetic gateway to 4α,25-Dihydroxy Vitamin D3 (D455010); its (4β)-epimer (also sold as a synthetic intermediate) leads instead to 4β,25-Dihydroxy Vitamin D3 (D455015) . Critically, the two epimeric vitamin D3 products exhibit measurably different stability toward CYP24A1-mediated catabolism: 4β,25D3 demonstrates greater metabolic stability and resistance to CYP24A1 oxidation than 4α,25D3, and only the 4α-isomer is subject to glucuronidation by specific hepatic UDP-glucuronosyltransferases (UGTs) [1]. A researcher or procurement specialist who requires the 4α,25-dihydroxy metabolite—for instance, to study CYP24A1 substrate specificity or to compare VDR co-activator peptide recruitment kinetics—cannot simply use the 4β-epimer-derived intermediate and expect identical outcomes. This stereochemical divergence, established through independent chromatographic separation (NP-RT: 6.3 min for 4α-OH-7-DHC vs. 6.6 min for 4β-OH-7-DHC; RP-RT: 10.4 min vs. 9.4 min) [2] and confirmed by distinct NOESY correlations [2], creates a hard procurement boundary that precludes generic substitution.

Quantitative Evidence Differentiating (4α)-7-Dehydro-4,25-dihydroxycholesterol from Its Closest Analogs


Stereochemical Exclusivity: (4α)- vs. (4β)-7-Dehydro-4,25-dihydroxycholesterol as Precursors to Distinct Vitamin D3 Metabolites

The (4α)-isomer and its (4β)-epimer are intermediates for two different final products—4α,25-Dihydroxy Vitamin D3 (TRC D455010, CAS 1374022-57-7) and 4β,25-Dihydroxy Vitamin D3 (TRC D455015, CAS 573951-39-0), respectively . A critical functional consequence of this stereochemical divergence is that only the 4α-isomer undergoes glucuronidation by specific hepatic UGT enzymes, whereas the 4β,25D3 metabolite possesses greater metabolic stability and resistance to CYP24A1-mediated catabolism [1]. These differences mean that substitution of one epimer for the other produces a different downstream metabolite with distinct metabolic handling, confounding any study where the 4α-specific pathway is under investigation [1].

Vitamin D3 metabolism Stereoselective synthesis CYP24A1 catabolism UGT glucuronidation

Chromatographic and Spectroscopic Orthogonal Differentiation Between 4α- and 4β-Hydroxy-7-DHC

In the SLOS-relevant oxysterol analytical framework (Xu et al., 2011), the 4α- and 4β-hydroxy-7-DHC isomers are baseline-resolved by both normal-phase (NP) and reversed-phase (RP) HPLC, providing unambiguous identification. The 4α-isomer elutes at NP-RT 6.3 min and RP-RT 10.4 min, while the 4β-isomer elutes at NP-RT 6.6 min and RP-RT 9.4 min [1]. Critically, the NOESY spectrum of 4α-hydroxy-7-DHC exhibits a correlation between H-4 and H-19 that is absent in the 4β-isomer, providing definitive stereochemical proof [1]. These orthogonal separation and spectroscopic signatures mean that analytical reference standards of each isomer must be individually authenticated—one cannot serve as a surrogate for the other in LC-MS/MS-based oxysterol panels.

HPLC-MS quantification NMR stereochemical assignment Oxysterol biomarker analysis SLOS diagnostics

Differential Tissue Abundance of 4α-OH-7-DHC vs. 4β-OH-7-DHC in the SLOS Rat Model

Quantitative tissue profiling in AY9944-treated rats (SLOS model) reveals that 4α- and 4β-hydroxy-7-DHC accumulate at distinct levels in brain and liver. In brain, 4α-OH-7-DHC reaches 43 ± 11 ng/mg tissue vs. 48 ± 12 ng/mg for 4β-OH-7-DHC (n = 4). In liver, the ratio reverses direction: 4α-OH-7-DHC = 4.6 ± 1.9 ng/mg vs. 4β-OH-7-DHC = 7.1 ± 3.2 ng/mg (n = 8) [1]. This indicates that the 4β-isomer accumulates ~1.5-fold more in liver compared to the 4α-isomer, while brain levels are statistically comparable. The differential tissue partitioning, coupled with the 25-hydroxylation capability represented by (4α)-7-Dehydro-4,25-dihydroxycholesterol, adds a further dimension of metabolic complexity that simple 4α-OH-7-DHC or 4β-OH-7-DHC reference standards cannot capture.

Tissue oxysterol distribution SLOS biomarker Brain oxysterol quantification HPLC-MS-MS

VDR Coactivator Peptide Recruitment: Comparable Affinity for 1,4α,25D3 and 1,4β,25D3, Yet Distinct Metabolic Contexts

The fluorescence polarization assay results from Peluso-Iltis et al. (2024) demonstrate that 1,4α,25(OH)₃D₃ and 1,4β,25(OH)₃D₃ recruit the NCOA1 NR2 coactivator peptide to zebrafish VDR LBD with essentially identical potency: Kd values are 0.50 µM for the 4α-isomer and 0.48 µM for the 4β-isomer, compared to 0.54 µM for the natural hormone 1,25D3 [1]. Both 4-hydroxylated derivatives also stabilize VDR comparably and are equipotent to 1,25D3 in regulating VDR target genes (Cyp24a1, Cyp27b1, Trpv5) in rat intestinal epithelial cells and mouse kidney in vivo [1]. However, the identical VDR pharmacodynamics mask the profound difference in metabolic handling: only the 4α-configuration permits glucuronidation, and 4β,25D3 is substantially more resistant to CYP24A1-mediated oxidative inactivation [1]. Thus, for pharmacokinetic or metabolic stability studies, the choice of 4α vs. 4β scaffold is decisive.

Vitamin D receptor Fluorescence polarization Coactivator binding Structure-activity relationship

Neurogenic Activity in SLOS Cortical Precursor Cells: 4α-OH-7DHC Exhibits Concentration-Dependent Biphasic Effects

In Dhcr7-deficient murine cortical precursor cultures, 4α-OH-7DHC treatment at 2 µM significantly increases βIII-tubulin+ neurons and decreases Ki67+ cycling precursors without altering cell survival, partially recapitulating the premature neurogenic phenotype. However, at 5 µM, 4α-OH-7DHC causes significant elevation of cleaved caspase-3 (CC3)+ cells at the expense of neuronal differentiation, indicating a biphasic concentration-response curve with toxicity at higher doses [1]. In contrast, DHCEO—the most abundant 7-DHC-derived oxysterol (brain concentration ~4.1 ng/mg, ~10 µM)—fully replicates the neurogenic phenotype at physiological concentrations without toxicity [1]. The 4β-epimer was not individually tested in this neuronal paradigm, leaving the neurogenic contribution of 4α-OH-7DHC as a stereospecific observation.

Smith-Lemli-Opitz syndrome Neurogenesis Cortical development Oxysterol toxicity

Physicochemical Handling: Solid-State Stability and Storage Requirements Differentiate 7-DHC Triols from Cholesterol-Based Oxysterols

Compounds bearing the 5,7-diene moiety, including (4α)-7-Dehydro-4,25-dihydroxycholesterol, are inherently photolabile and thermolabile. Kawamoto et al. (2013) demonstrated that 4α- and 4β-hydroxy-7-DHC degrade upon exposure to UV light, heat, or acidic conditions, necessitating amber vial storage at −20 °C or below under inert atmosphere [1]. This is a class-level characteristic shared with all 7-DHC-derived oxysterols, contrasting with cholesterol-derived oxysterols (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol) that lack the conjugated diene and are comparatively photostable. Vendor specifications consistently require storage at −86 °C (ultra-low freezer) for the 4α,25-dihydroxy vitamin D3 product and its synthetic intermediates . The combination of 4α-hydroxyl and 25-hydroxyl groups increases polarity and may affect solubility in organic solvents relative to mono-hydroxylated analogs.

Oxysterol stability UV photodegradation Storage conditions Provitamin D3 handling

Evidence-Backed Application Scenarios for (4α)-7-Dehydro-4,25-dihydroxycholesterol


Stereospecific Synthesis of 4α,25-Dihydroxy Vitamin D3 (D455010) for VDR Structure-Activity Studies

The compound is the defined synthetic precursor to 4α,25-Dihydroxy Vitamin D3, a 4-hydroxylated metabolite of 25-hydroxyvitamin D3. As established by Peluso-Iltis et al. (2024), the 1,4α,25(OH)₃D₃ ligand binds VDR with a Kd of 0.50 µM and is equipotent to 1,25D3 in gene regulation, yet it is metabolized distinctly from its 4β-counterpart—undergoing glucuronidation and CYP24A1-mediated catabolism that the 4β-isomer resists [1]. Researchers investigating how 4α-specific hydroxylation influences VDR coactivator recruitment kinetics, metabolic clearance, or tissue-specific vitamin D signaling must use this 4α-configured intermediate rather than the 4β-epimer to access the correct downstream metabolite.

LC-MS/MS Reference Standard for Profiling 4α,25-Dihydroxylated Sterols in CYP3A4 Drug Interaction Studies

4α,25-Dihydroxyvitamin D3 is a CYP3A4-catalyzed metabolite of 25-hydroxyvitamin D3 [1]. In drug-drug interaction studies where CYP3A4 induction or inhibition is being assessed (e.g., with rifampin or ketoconazole), the 4α,25D3 metabolite can serve as an endogenous biomarker of CYP3A4 activity in plasma [2]. The synthetic intermediate (4α)-7-Dehydro-4,25-dihydroxycholesterol enables preparation of authentic 4α,25D3 reference material for calibration curves in quantitative LC-MS/MS assays, distinguishing the 4α-pathway from the 4β-pathway which is also CYP3A4-dependent but metabolically more stable [1].

Oxysterol Reference Compound for SLOS and Cholesterol Biosynthesis Disorder Biomarker Panels

Quantitative tissue profiling in the AY9944-treated rat SLOS model demonstrates that 4α-hydroxy-7-DHC accumulates in brain (43 ± 11 ng/mg) and liver (4.6 ± 1.9 ng/mg) [3]. The 25-hydroxylated derivative extends this biomarker framework to include side-chain oxidized species, which may be formed via CYP-mediated metabolism of accumulated 7-DHC-derived oxysterols in SLOS patients. Authentic (4α)-7-Dehydro-4,25-dihydroxycholesterol enables method development and validation for comprehensive oxysterol panels that distinguish between ring-oxidized and side-chain-oxidized 7-DHC metabolites.

Neurogenesis and Neurotoxicity Screening in Dhcr7-Deficient Cellular Models

Tomita et al. (2022) showed that 4α-OH-7DHC at 2 µM promotes precocious neurogenesis without toxicity in Dhcr7-deficient cortical precursors, while 5 µM triggers caspase-3-mediated cell death [4]. The 25-hydroxylated derivative may exhibit distinct neuroactivity due to altered lipophilicity and receptor interactions, making it a valuable probe for dissecting the concentration-dependent biphasic effects of 7-DHC-derived oxysterols on neural stem cell fate decisions. Procurement of the pure 4α,25-dihydroxy intermediate ensures that observed effects are attributable to the 4α-stereochemistry rather than 4β-contamination.

Quote Request

Request a Quote for (4α)-7-Dehydro-4,25-dihydroxycholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.